N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide: is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a methoxy group, and a heptyloxy group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxyaniline and 4-heptyloxybenzoic acid.
Coupling Reaction: The amino group of 5-amino-2-methoxyaniline is coupled with the carboxylic acid group of 4-heptyloxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with various substituted functional groups replacing the methoxy group.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide
- N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)benzamide
Comparison
Compared to similar compounds, N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide is unique due to its longer heptyloxy chain, which may influence its solubility, bioavailability, and interaction with biological targets. This uniqueness can make it more suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-heptoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-3-4-5-6-7-14-26-18-11-8-16(9-12-18)21(24)23-19-15-17(22)10-13-20(19)25-2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOPVVPKYGWZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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